molecular formula C9H8ClFO2 B025543 Methyl 2-(2-chloro-6-fluorophenyl)acetate CAS No. 103473-99-0

Methyl 2-(2-chloro-6-fluorophenyl)acetate

Cat. No. B025543
M. Wt: 202.61 g/mol
InChI Key: PBWURASHXOJZGA-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-6-fluorophenyl)acetate is a chemical compound with potential applications in various fields. Its synthesis and properties have been the subject of scientific research.

Synthesis Analysis

  • The synthesis of related compounds often involves multiple steps, including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis (Liu, 2007).

Molecular Structure Analysis

  • Detailed characterization of similar compounds is achieved using techniques like NMR, IR, and MS spectroscopy. For instance, molecular structure investigations often involve X-ray crystallography to elucidate the compound's crystal structure (Da-jie et al., 2015).

Chemical Reactions and Properties

  • Compounds like methyl 2-(2-chloro-6-fluorophenyl)acetate participate in various chemical reactions, forming derivatives with potential applications. For example, some derivatives exhibit fluorescent properties, which are useful in analytical chemistry (P. Chen & M. Novotny, 1997).

Physical Properties Analysis

  • The physical properties of such compounds are often characterized by their stability in different solutions, which is essential for their manipulation and structural analysis. This includes their behavior in acidic and basic solutions and their detectability through techniques like MALDI/MS (P. Chen & M. Novotny, 1997).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and interactions, can be understood through various spectroscopic and computational methods. For instance, NMR, IR, and crystallographic studies provide insights into the compound's chemical environment and potential reactivity (Da-jie et al., 2015).

Scientific Research Applications

Fluorescent Chemosensors

Fluorescent chemosensors, such as those based on 4-Methyl-2,6-diformylphenol (DFP), are critical in detecting various analytes, including metal ions and neutral molecules. These chemosensors are noted for their high selectivity and sensitivity, making them valuable in scientific research for monitoring environmental pollutants and studying biological systems (Roy, 2021).

Synthesis of Organic Compounds

Research on the synthesis of organic compounds, such as 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing certain pharmaceuticals, demonstrates the importance of developing practical and efficient synthetic routes. These methodologies are essential for the production of various organic compounds used in medical and industrial applications (Qiu et al., 2009).

Methanogenic Pathways

Understanding methanogenic pathways through the study of stable carbon isotopic signatures offers insights into microbial processes critical for environmental and climate research. Such studies can inform biogeochemical cycle models and methane emission mitigation strategies (Conrad, 2005).

Carcinogenic Mechanisms

Exploring the potential mechanisms and outcomes of exposure to environmental compounds, like chlorophenoxy herbicides, contributes to our understanding of their impact on human health, particularly in relation to cancer risk. Systematic reviews of such data can guide regulatory policies and public health recommendations (Stackelberg, 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(2-chloro-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWURASHXOJZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369798
Record name METHYL 2-CHLORO-6-FLUOROPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloro-6-fluorophenyl)acetate

CAS RN

103473-99-0
Record name METHYL 2-CHLORO-6-FLUOROPHENYLACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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